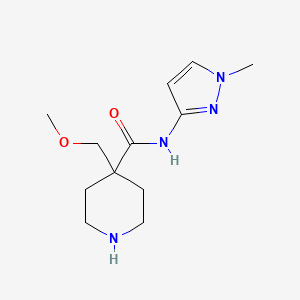
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine, commonly known as CNP, is a chemical compound that has been widely used in scientific research. CNP is a potent inhibitor of cGMP-dependent protein kinase type I (cGKI), which plays a critical role in regulating smooth muscle relaxation and platelet aggregation.
作用機序
CNP is a potent inhibitor of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine, which is a serine/threonine protein kinase that is activated by cGMP. N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine plays a critical role in regulating smooth muscle relaxation and platelet aggregation by phosphorylating various downstream targets. CNP inhibits N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by binding to the catalytic domain of the enzyme and preventing its activation by cGMP.
Biochemical and Physiological Effects:
The inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP has several biochemical and physiological effects. In smooth muscle cells, the inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP leads to the relaxation of the muscle and vasodilation. In platelets, the inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP leads to the inhibition of platelet aggregation. In pancreatic beta cells, the inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP leads to the inhibition of insulin secretion.
実験室実験の利点と制限
CNP has several advantages as a tool for scientific research. It is a potent and selective inhibitor of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine, which allows for the investigation of the specific role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in various physiological and pathological processes. CNP is also stable and easy to handle, which makes it suitable for use in various experimental settings. However, CNP has some limitations as well. It is a synthetic compound that may not accurately reflect the physiological conditions in vivo. Additionally, CNP may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of CNP in scientific research. One area of interest is the investigation of the role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in various diseases, such as hypertension, heart failure, and diabetes. Another area of interest is the development of more potent and selective N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine inhibitors that could be used in therapeutic settings. Finally, the development of new experimental techniques, such as optogenetics, could allow for the precise manipulation of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine activity in vivo.
合成法
The synthesis of CNP involves the reaction of 3-chloro-5-nitropyridine-2-amine with N-methylethane-1,2-diamine in the presence of a base. The reaction yields CNP as a yellow solid with a melting point of 222-224°C. The purity of the synthesized CNP can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
CNP has been widely used in scientific research as a tool to investigate the role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in various physiological and pathological processes. For example, CNP has been used to study the role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in smooth muscle relaxation, platelet aggregation, and insulin secretion. CNP has also been used to investigate the effects of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine activation on cardiac function and blood pressure regulation.
特性
IUPAC Name |
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O2/c1-10-2-3-11-8-7(9)4-6(5-12-8)13(14)15/h4-5,10H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPPUAKYDRLPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(ethylamino)-1-oxopropan-2-yl]-4-(methoxymethyl)piperidine-4-carboxamide](/img/structure/B6635715.png)



![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)



![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)



